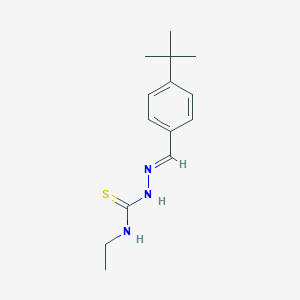![molecular formula C14H19NO3S B254767 Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)
Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate, also known as EETC, is a synthetic compound that belongs to the class of thiophene carboxylic acid derivatives. EETC has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been proposed that Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix in various diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has some limitations for lab experiments. It is a relatively new compound, and its safety and toxicity profiles are not fully understood. In addition, the exact mechanism of action of Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate is not fully elucidated, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate. One of the potential directions is to study the safety and toxicity profiles of Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate in animal models. Another direction is to investigate the effects of Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate on other diseases, such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate derivatives with improved pharmacological properties, such as increased potency and selectivity, is another potential direction for future research.
Conclusion:
In conclusion, Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate possesses anti-inflammatory, analgesic, and anti-cancer properties and has been shown to inhibit the growth of various cancer cells. The exact mechanism of action of Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate is not fully understood, but it is proposed to involve the inhibition of COX-2 and 5-LOX activity and induction of apoptosis in cancer cells. Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has several advantages for lab experiments, but its safety and toxicity profiles are not fully understood. There are several future directions for the research on Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate, including studying its safety and toxicity profiles, investigating its effects on other diseases, and developing Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate involves the reaction of ethyl 3-oxobutanoate with 3-methyl-2-butenal in the presence of sodium ethoxide to form ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which play a crucial role in the pathogenesis of various inflammatory diseases.
Eigenschaften
Produktname |
Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate |
|---|---|
Molekularformel |
C14H19NO3S |
Molekulargewicht |
281.37 g/mol |
IUPAC-Name |
ethyl 5-ethyl-2-(3-methylbut-2-enoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C14H19NO3S/c1-5-10-8-11(14(17)18-6-2)13(19-10)15-12(16)7-9(3)4/h7-8H,5-6H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
LWPWMGVJVFETDI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C=C(C)C)C(=O)OCC |
Kanonische SMILES |
CCC1=CC(=C(S1)NC(=O)C=C(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)